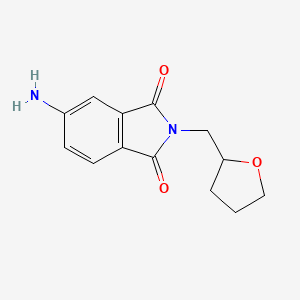

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

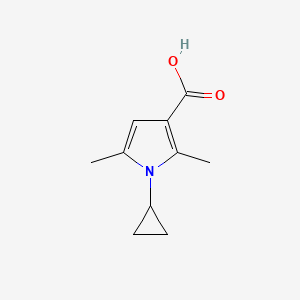

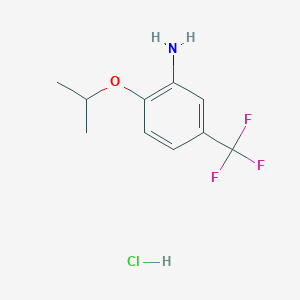

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, or commonly referred to as THF-AID, is an indole-based compound that has been studied for its potential applications in various scientific fields. THF-AID is a heterocyclic compound that is composed of an amino group and a furan ring, connected by a methylene bridge. It is a relatively new compound, having been first synthesized in 2018, and its structure has been determined using X-ray crystallography. THF-AID has been studied for its potential to be used as a pharmaceutical, as well as for its use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is involved in the synthesis of tricyclic N-aminoimides, which have unique molecular and crystal structures. This includes the formation of hydrogen bonds and electrostatic interactions between different molecular parts, contributing to our understanding of molecular interactions in similar compounds (Struga et al., 2007).

Development of Novel Derivatives

- Research has focused on developing novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives from similar compounds. This process involves epoxidation and the subsequent reaction with nucleophiles, leading to the synthesis of amino and triazole derivatives (Tan et al., 2016).

Chemical Reactivity and Formation

- Studies have explored the chemical reactivity and formation of 2H-isoindole-4,7-diones through the interaction of α-amino acids with carbonyl compounds, leading to the synthesis of various isoindole derivatives. This contributes to our understanding of the chemical pathways and reactivity of similar isoindole compounds (Schubert-Zsilavecz et al., 1991).

Methodologies in Organic Synthesis

- Research on 4,5,6,7-tetrahydro-2H-isoindoles, a class of compounds closely related to 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, has provided insights into palladium-catalyzed hydride reduction. This highlights the methodological advancements in organic synthesis, particularly in the reduction and oxidation processes of isoindoles (Hou et al., 2007).

Applications in Crystallography

- The compound has been used in the synthesis of dihydropyrimidinone derivatives containing a phthalimide moiety. These synthesized compounds, characterized by spectroscopic methods, contribute to the field of crystallography and molecular characterization (Bhat et al., 2020).

Propiedades

IUPAC Name |

5-amino-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c14-8-3-4-10-11(6-8)13(17)15(12(10)16)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSIUHVAUMLIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387844 |

Source

|

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

434297-53-7 |

Source

|

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)